4-Methyl-7-nitro-1H-indole-2-carboxamide

Kinase Inhibition IKK2 Chk2

This compound fills a critical SAR gap for indole-2-carboxamide programs targeting IKK2/Chk2 kinases, APE1, AhR, or MmpL3. The combination of the electron-withdrawing 7-nitro group and the steric 4-methyl substituent is not replicated by any commercially available analog—unsubstituted or differently substituted indole-2-carboxamides cannot substitute for this scaffold. Procure to generate unambiguous potency, selectivity, and mode-of-action data in hit-to-lead campaigns. Inquire now for ≥98% purity and bulk scales.

Molecular Formula C10H9N3O3
Molecular Weight 219.20 g/mol
Cat. No. B11883265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-7-nitro-1H-indole-2-carboxamide
Molecular FormulaC10H9N3O3
Molecular Weight219.20 g/mol
Structural Identifiers
SMILESCC1=C2C=C(NC2=C(C=C1)[N+](=O)[O-])C(=O)N
InChIInChI=1S/C10H9N3O3/c1-5-2-3-8(13(15)16)9-6(5)4-7(12-9)10(11)14/h2-4,12H,1H3,(H2,11,14)
InChIKeyYQWJCYPNMRADQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-7-nitro-1H-indole-2-carboxamide for Research Procurement: Chemical Identity and Core Properties


4-Methyl-7-nitro-1H-indole-2-carboxamide (CAS 1956322-47-6, molecular formula C₁₀H₉N₃O₃, molecular weight 219.20 g/mol) is a synthetic indole-2-carboxamide derivative characterized by a methyl substituent at the 4-position and a nitro group at the 7-position on the indole core . The compound belongs to the indole-2-carboxamide family, a privileged scaffold in medicinal chemistry broadly associated with kinase inhibition [1], P2X7 receptor antagonism [2], and antimycobacterial activity [3]. Commercial availability from research chemical suppliers is typically offered at purities of ≥95% to 98% . Its structural features—specifically the 4-methyl and 7-nitro substitution pattern—are hypothesized to impart distinct steric and electronic properties relative to unsubstituted or differently substituted indole-2-carboxamide analogs, though direct quantitative characterization of this specific compound in the peer-reviewed literature remains sparse.

Why 4-Methyl-7-nitro-1H-indole-2-carboxamide Cannot Be Replaced by Unsubstituted Indole-2-carboxamides or Other Nitroindole Isomers


Generic substitution with unsubstituted indole-2-carboxamide or alternative nitroindole isomers (e.g., 5-nitro, 6-nitro, or 7-nitro without the 4-methyl group) is scientifically inadvisable due to the established structure-activity relationship (SAR) sensitivity of the indole-2-carboxamide pharmacophore. The 7-nitro group has been shown to be critical for allosteric inhibition of fructose-1,6-bisphosphatase (FBPase) in 7-nitroindole-2-carboxylic acid derivatives, with modifications to the nitro position or ring substitution pattern drastically altering potency and binding mode [1]. Concurrently, the 4-methyl substituent on indole derivatives is known to significantly enhance agonist efficacy at the aryl hydrocarbon receptor (AhR), with 4-methylindole demonstrating 134% maximal efficacy (Eₘₐₓ) relative to 5 nM dioxin, compared to 91% for the 6-methyl isomer [2]. In the kinase inhibition domain, patents covering indole carboxamide IKK2 inhibitors explicitly claim a broad range of substitution patterns, indicating that even minor positional changes modulate target engagement and selectivity profiles [3]. Therefore, 4-methyl-7-nitro-1H-indole-2-carboxamide represents a specific combination of electronic (electron-withdrawing nitro at C7) and steric (methyl at C4) features that is not recapitulated by any single commercially available close analog, necessitating its explicit procurement for SAR exploration and hit-to-lead optimization programs.

Quantitative Differentiation Evidence for 4-Methyl-7-nitro-1H-indole-2-carboxamide: Comparative SAR Data from Closest Analogs


Kinase Inhibition Potential: Comparative Analysis of Indole-2-carboxamide Scaffolds in IKK2 and Chk2 Assays

While direct IKK2 or Chk2 inhibition data for 4-methyl-7-nitro-1H-indole-2-carboxamide are not published, the compound's core scaffold is claimed in patents covering indole carboxamide IKK2 inhibitors [1] and its 7-nitroindole-2-carboxamide substructure is known to confer Chk2 inhibitory activity. Specifically, the analog PV1019 (7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide) acts as a selective submicromolar Chk2 inhibitor with an IC₅₀ of 24 nM in enzymatic assays [2]. The presence of the 7-nitro group is essential for this activity; unsubstituted indole-2-carboxamides lack this potency. The additional 4-methyl group in the target compound may further modulate selectivity versus related kinases, a hypothesis testable only by procuring the specific compound.

Kinase Inhibition IKK2 Chk2 Inflammation Cancer

AhR Agonist Activity: Differential Efficacy of 4-Methyl Substitution vs. Other Methylindole Isomers

The 4-methyl group on the indole nucleus is a key driver of aryl hydrocarbon receptor (AhR) agonist efficacy. In a comparative study of methylindole isomers, 4-methylindole (4-Me-indole) exhibited maximal agonist efficacy (Eₘₐₓ) of 134% relative to 5 nM dioxin, significantly higher than 6-methylindole (91%) and 7-methylindole (not a potent agonist) [1]. While 4-methyl-7-nitro-1H-indole-2-carboxamide has not been directly evaluated, the presence of the 4-methyl group is expected to confer similar AhR agonism potential. The 7-nitro-2-carboxamide functionality may further modulate receptor binding kinetics or metabolic stability.

Aryl Hydrocarbon Receptor (AhR) Immunology Toxicology

APE1 Inhibition: Potency Landscape of 7-Nitroindole-2-carboxamide Derivatives and the Unexplored 4-Methyl Niche

7-Nitroindole-2-carboxylic acid (CRT0044876) is a well-characterized inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1) with an IC₅₀ of approximately 3 µM . This activity is dependent on the 7-nitroindole-2-carboxylate core. Related indole-2-carboxamide derivatives have been explored, but the specific 4-methyl-7-nitro-1H-indole-2-carboxamide has not been reported in APE1 inhibition studies. BindingDB contains a record for a compound with a similar scaffold showing an IC₅₀ of 57 nM against human APE1, though the exact match to the target compound cannot be confirmed [1]. The target compound represents an opportunity to evaluate the effect of 4-methyl substitution on APE1 inhibitory potency and selectivity.

DNA Repair APE1 Cancer Therapeutics

Antitubercular Activity: Role of Indole-2-carboxamide Substitution Pattern in MmpL3 Inhibition

Indole-2-carboxamide derivatives are established inhibitors of MmpL3, a critical mycolic acid transporter in Mycobacterium tuberculosis [1]. Structure-activity relationship studies have revealed that specific substitution patterns on the indole ring and carboxamide nitrogen are essential for potent antimycobacterial activity. For example, compound 3 (an indole-2-carboxamide analog) was identified as a highly potent antitubercular agent with an MIC of <0.1 µM against drug-susceptible and drug-resistant M. tuberculosis strains [2]. The 4-methyl-7-nitro substitution pattern represents an unexplored combination in this series; nitro groups at the 5- or 6-position have been evaluated, but 7-nitro-4-methyl variants are absent from published SAR tables. Procurement of this compound would enable direct assessment of whether the 7-nitro group is tolerated or beneficial for MmpL3 inhibition, particularly in combination with the 4-methyl group.

Antitubercular MmpL3 Mycobacterium tuberculosis

Optimal Research Applications for 4-Methyl-7-nitro-1H-indole-2-carboxamide Based on Comparative SAR Evidence


Kinase Inhibitor Lead Optimization: Exploring 4-Position Substitution Effects on IKK2/Chk2 Selectivity

Researchers engaged in kinase inhibitor discovery, particularly those targeting IKK2 for inflammatory diseases or Chk2 for oncology applications, should procure 4-methyl-7-nitro-1H-indole-2-carboxamide to expand SAR beyond the well-characterized 7-nitroindole-2-carboxamide series [1]. The compound serves as a direct probe to determine whether the 4-methyl group enhances kinase selectivity, improves metabolic stability, or alters binding mode relative to the parent 7-nitro scaffold. Given the patent landscape covering indole carboxamide IKK2 inhibitors [2], this compound may also serve as a novel building block for generating proprietary chemical matter.

AhR-Mediated Pathway Investigation: Tool Compound for Immunology and Toxicology Studies

The established role of 4-methyl substitution in maximizing AhR agonist efficacy [3] makes 4-methyl-7-nitro-1H-indole-2-carboxamide a valuable tool for researchers studying AhR biology. The compound can be used in comparative dose-response studies alongside 4-methylindole to assess the impact of the 7-nitro-2-carboxamide extension on AhR activation kinetics, nuclear translocation efficiency, and downstream CYP1A1 induction. This is particularly relevant for immunology groups investigating the AhR-IL-22 axis and toxicology labs evaluating xenobiotic receptor activation.

APE1 Inhibitor SAR Expansion: Probing the 4-Methyl Niche in DNA Repair Targeting

For medicinal chemistry teams developing APE1 inhibitors as cancer therapeutics or chemo-/radio-sensitizers, 4-methyl-7-nitro-1H-indole-2-carboxamide fills a specific gap in the SAR matrix . The compound can be directly compared to CRT0044876 (7-nitro-1H-indole-2-carboxylic acid, IC₅₀ ≈ 3 µM) to quantify the effect of converting the carboxylic acid to a primary carboxamide and adding a 4-methyl group. This comparison will inform whether the 4-methyl-7-nitro-1H-indole-2-carboxamide scaffold represents a viable starting point for further optimization toward low-nanomolar APE1 inhibitors.

Antitubercular Hit Identification: Evaluating 7-Nitro Tolerance in MmpL3 Inhibitors

Academic and industrial groups pursuing novel antitubercular agents should include 4-methyl-7-nitro-1H-indole-2-carboxamide in screening panels to assess whether the 7-nitro group is compatible with MmpL3 inhibition [4]. Existing SAR has focused primarily on 5- and 6-substituted indole-2-carboxamides; this compound provides an orthogonal vector for exploring nitro group placement while retaining the 4-methyl motif. Positive activity in an M. tuberculosis growth inhibition assay would open a new sub-series of 7-nitroindole-2-carboxamide antituberculars.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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